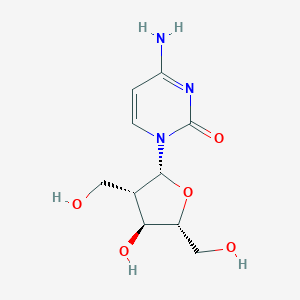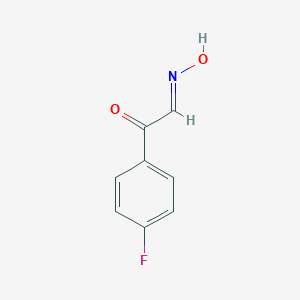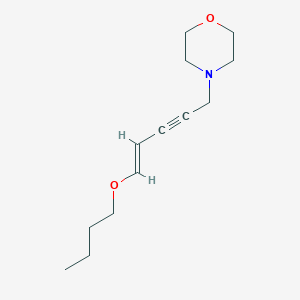
4-(5-Butoxy-4-penten-2-ynyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Butoxy-4-penten-2-ynyl)morpholine is a synthetic compound that belongs to the class of morpholine derivatives. It has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Scientific Research Applications
4-(5-Butoxy-4-penten-2-ynyl)morpholine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast, colon, and lung cancer. The compound works by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. It has also been investigated for its potential as an antimicrobial agent, showing promising results against various bacterial and fungal strains.
Mechanism of Action
The mechanism of action of 4-(5-Butoxy-4-penten-2-ynyl)morpholine involves the inhibition of various cellular pathways involved in cancer cell growth and proliferation. The compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to DNA damage and apoptosis. It also inhibits the activity of tubulin, a protein involved in cell division, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(5-Butoxy-4-penten-2-ynyl)morpholine are mainly attributed to its anticancer and antimicrobial properties. The compound has been shown to induce apoptosis in cancer cells by activating various signaling pathways involved in cell death, such as the p53 pathway. It also exhibits antimicrobial activity by disrupting the cell membrane and inhibiting the activity of various enzymes involved in bacterial and fungal growth.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(5-Butoxy-4-penten-2-ynyl)morpholine in lab experiments include its high potency and specificity towards cancer cells and microorganisms, making it a promising candidate for drug development. However, the compound has some limitations, such as its low solubility in water, which can affect its bioavailability and pharmacokinetics. It also requires further optimization to improve its selectivity and reduce its toxicity towards normal cells.
Future Directions
There are several future directions for the research and development of 4-(5-Butoxy-4-penten-2-ynyl)morpholine. These include:
1. Optimization of the synthesis method to improve the yield and purity of the compound.
2. Investigation of the compound's mechanism of action in more detail to identify potential targets for drug development.
3. Development of new derivatives with improved solubility and pharmacokinetics.
4. Evaluation of the compound's efficacy in vivo using animal models.
5. Investigation of the compound's potential applications in other fields, such as material science and catalysis.
Conclusion:
In conclusion, 4-(5-Butoxy-4-penten-2-ynyl)morpholine is a promising compound with potential applications in various fields, including medicinal chemistry and material science. Its anticancer and antimicrobial properties make it a promising candidate for drug development, and further research is needed to optimize its synthesis, improve its selectivity and reduce its toxicity, and evaluate its efficacy in vivo.
Synthesis Methods
The synthesis of 4-(5-Butoxy-4-penten-2-ynyl)morpholine involves the reaction of morpholine with 4-pentyn-1-ol in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which undergoes a nucleophilic addition reaction with the alkyne to form the final product. The yield of the reaction can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and catalyst concentration.
properties
CAS RN |
143337-73-9 |
|---|---|
Product Name |
4-(5-Butoxy-4-penten-2-ynyl)morpholine |
Molecular Formula |
C13H21NO2 |
Molecular Weight |
223.31 g/mol |
IUPAC Name |
4-[(E)-5-butoxypent-4-en-2-ynyl]morpholine |
InChI |
InChI=1S/C13H21NO2/c1-2-3-10-15-11-6-4-5-7-14-8-12-16-13-9-14/h6,11H,2-3,7-10,12-13H2,1H3/b11-6+ |
InChI Key |
WKUZASLJYKAXOR-IZZDOVSWSA-N |
Isomeric SMILES |
CCCCO/C=C/C#CCN1CCOCC1 |
SMILES |
CCCCOC=CC#CCN1CCOCC1 |
Canonical SMILES |
CCCCOC=CC#CCN1CCOCC1 |
synonyms |
4-(5-Butoxy-4-penten-2-ynyl)morpholine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



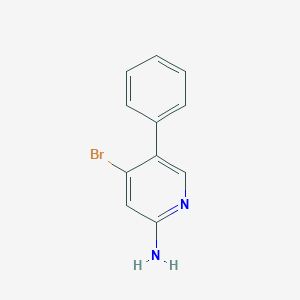
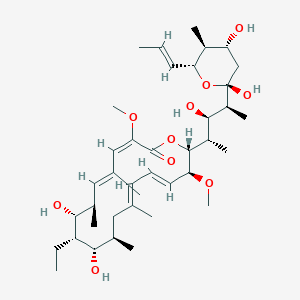

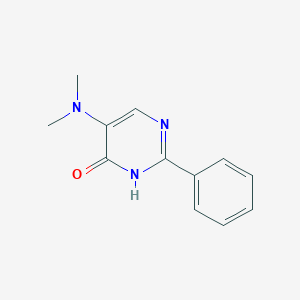

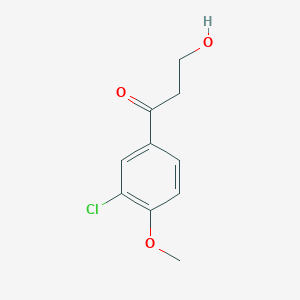

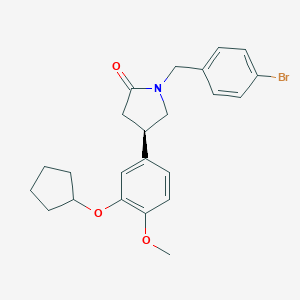
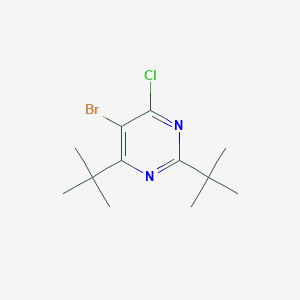

![[(4aS,5R,6S,8aR)-5-[(E)-5-(6-amino-9-methyl-7,8-dihydropurin-7-ium-7-yl)-3-methylpent-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalen-1-yl]methyl 4-bromo-1H-pyrrole-2-carboxylate](/img/structure/B232559.png)
